molecular formula C23H21N5O2 B2671256 1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923422-69-9

1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2671256
CAS No.: 923422-69-9
M. Wt: 399.454
InChI Key: ZKHVFMUZUWGVDH-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine derivatives with substituted benzyl halides under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A simpler purine derivative with fewer aromatic substitutions.

    8-[(3-methylphenyl)methyl]-7-phenyl-1H-imidazo[1,2-g]purine-2,4-dione: Lacks the dimethyl substitutions at positions 1 and 3.

Uniqueness

1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethyl-6-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-8-7-9-16(12-15)13-27-18(17-10-5-4-6-11-17)14-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHVFMUZUWGVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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